1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine
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Overview
Description
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by a cyclopropane ring attached to a methanamine group, with two methoxy groups on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with cyclopropylamine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the methoxy groups and the cyclopropane ring play a crucial role in its activity .
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)Cyclopropanemethanamine can be compared with other similar compounds, such as:
1-(3,4-dimethoxyphenyl)ethylamine: This compound has a similar structure but lacks the cyclopropane ring, which may result in different chemical and biological properties.
1-(3,4-dimethoxyphenyl)propylamine: This compound has a propyl group instead of a cyclopropane ring, which can affect its reactivity and interactions with molecular targets.
The unique structure of this compound, particularly the presence of the cyclopropane ring, distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXPTBMBXRLTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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